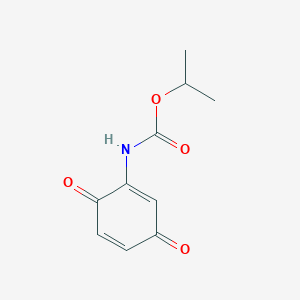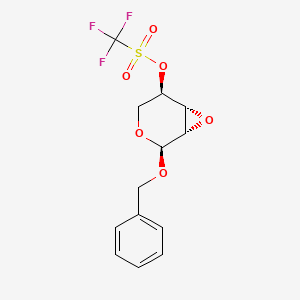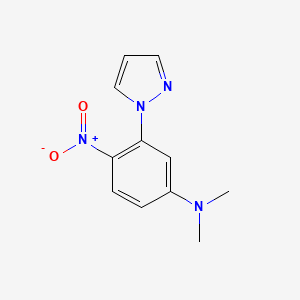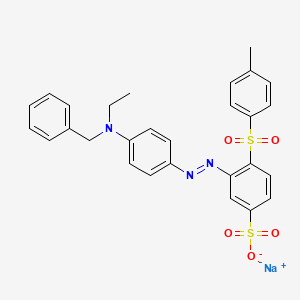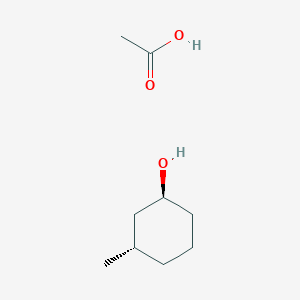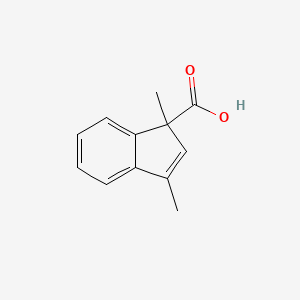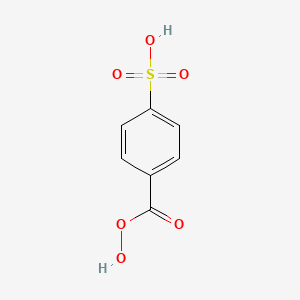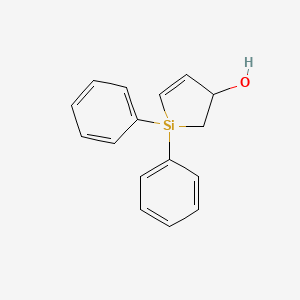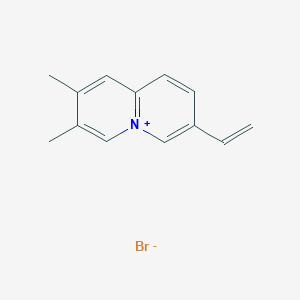
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide: is a chemical compound with the molecular formula C13H16BrN It is a quaternary ammonium salt, characterized by the presence of a quinolizinium core structure with ethenyl and dimethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide typically involves the quaternization of a quinolizine derivative. One common method includes the reaction of 2,3-dimethylquinolizine with an ethenyl halide, such as ethenyl bromide, under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,3-dimethylquinolizine and ethenyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile, at elevated temperatures (around 80-100°C) with a base like potassium carbonate to facilitate the quaternization process.
Product Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolizinium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolizinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinolizinium oxides.
Reduction: Reduced quinolizinium derivatives.
Substitution: Substituted quinolizinium compounds with various functional groups.
科学研究应用
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex quinolizinium derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties, as quaternary ammonium compounds are known for their biological activity.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts for various chemical processes.
作用机制
The mechanism of action of 7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways.
相似化合物的比较
Similar Compounds
Methylene Blue: A phenothiazinium dye with similar quaternary ammonium structure, used in medical and biological applications.
Toluidine Blue O: Another phenothiazinium dye with applications in histology and cytology.
Dimethylmethylene Blue: Used as a cytotoxicity indicator in cell viability assays.
Uniqueness
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide is unique due to its specific quinolizinium core structure and ethenyl substituent, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
属性
CAS 编号 |
64454-28-0 |
|---|---|
分子式 |
C13H14BrN |
分子量 |
264.16 g/mol |
IUPAC 名称 |
7-ethenyl-2,3-dimethylquinolizin-5-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-4-12-5-6-13-7-10(2)11(3)8-14(13)9-12;/h4-9H,1H2,2-3H3;1H/q+1;/p-1 |
InChI 键 |
WBYKORBTDLOTMN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=[N+](C=C1C)C=C(C=C2)C=C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
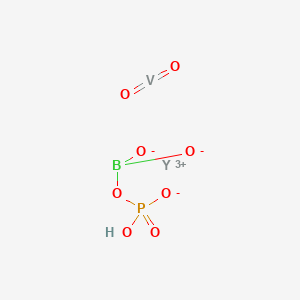

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
